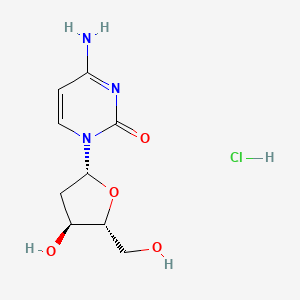

2'-Deoxycytidine hydrochloride

Vue d'ensemble

Description

La 2’-Désoxycytidine (chlorhydrate) est un analogue de nucléoside synthétique qui est structurellement similaire à la cytidine, un nucléoside naturel. Le composé est caractérisé par l'absence d'un groupe hydroxyle à la position 2' du sucre ribose, ce qui le différencie de la cytidine. Cette modification fait de la 2’-Désoxycytidine (chlorhydrate) une molécule importante dans diverses applications de recherche biochimique et médicale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2’-Désoxycytidine (chlorhydrate) implique généralement la protection des groupes hydroxyle du désoxyribose, suivie du couplage du sucre protégé avec la cytosine. L'étape finale implique la déprotection et la conversion en sel de chlorhydrate. Une méthode courante comprend l'utilisation de chlorure de tosyle et d'éthanamine comme réactifs .

Méthodes de production industrielle : La production industrielle de la 2’-Désoxycytidine (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour assurer un rendement et une pureté élevés. Le composé est souvent produit en vrac par des sociétés chimiques spécialisées dans les analogues de nucléosides .

Analyse Des Réactions Chimiques

Types de réactions : La 2’-Désoxycytidine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former la 2’-désoxyuridine.

Réduction : Les réactions de réduction peuvent le reconvertir en sa forme nucléoside.

Substitution : Il peut subir des réactions de substitution où le groupe amino est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'anhydride acétique et divers agents alkylants sont utilisés.

Principaux produits :

Oxydation : 2’-Désoxyuridine

Réduction : Désoxycytidine

Substitution : Divers dérivés de la cytidine substitués.

4. Applications de recherche scientifique

La 2’-Désoxycytidine (chlorhydrate) est largement utilisée en recherche scientifique en raison de son rôle d'analogue de nucléoside. Ses applications incluent :

Chimie : Utilisée dans la synthèse d'oligonucléotides et comme élément constitutif d'analogues de l'ADN.

Biologie : Utilisée dans des études sur les mécanismes de réplication et de réparation de l'ADN.

Médecine : Étudiée pour son potentiel dans les thérapies antivirales et anticancéreuses.

Industrie : Utilisée dans la production de réactifs de diagnostic et comme étalon en chimie analytique

5. Mécanisme d'action

Le mécanisme d'action de la 2’-Désoxycytidine (chlorhydrate) implique son incorporation dans l'ADN pendant la réplication. Une fois incorporée, elle peut inhiber la synthèse de l'ADN en terminant l'élongation du brin d'ADN. Cette action est médiée par son interaction avec les ADN polymérases et d'autres enzymes impliquées dans la réplication de l'ADN .

Composés similaires :

Cytidine : Le nucléoside naturel avec un groupe hydroxyle à la position 2'.

2’-Désoxyuridine : Un analogue où le groupe amino est remplacé par un groupe carbonyle.

Gemcitabine : Un analogue de nucléoside avec deux atomes de fluor remplaçant le groupe hydroxyle à la position 2'

Comparaison : La 2’-Désoxycytidine (chlorhydrate) est unique en raison de sa structure spécifique, qui lui permet d'être incorporée dans l'ADN sans le groupe hydroxyle à la position 2'. Cette différence structurelle en fait un outil précieux en recherche et en applications thérapeutiques, en particulier dans les études impliquant la synthèse et la réparation de l'ADN .

Applications De Recherche Scientifique

Cancer Therapy

2'-Deoxycytidine hydrochloride is widely studied for its role in cancer treatment, particularly as a demethylating agent. Its derivative, 5-aza-2'-deoxycytidine (DAC), is FDA-approved for treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The mechanism involves the inhibition of DNA methyltransferases (DNMTs), leading to the reactivation of silenced tumor suppressor genes.

Key Findings:

- Clinical Trials : DAC has shown improved response rates in clinical trials for MDS compared to supportive care alone .

- Mechanisms of Action : DAC induces DNA damage response pathways, activating proteins such as ATM and CHK1, which are crucial for repairing DNA double-strand breaks .

Virology

In virology, this compound is utilized to study viral infections and host responses. For instance, it has been employed in assays examining the infectivity of HIV-1 in macrophages.

Key Findings:

- HIV Research : Used as a nucleoside supplement to synchronize human retinal pigment epithelial cells during HIV-1 infectivity assays .

- Vaccine Potency Enhancement : Studies indicate that combining DAC with DNA vaccines can enhance immune responses against tumors .

| Application | Description |

|---|---|

| HIV-1 Infectivity Assay | Evaluates the effects of dC on macrophage susceptibility to HIV-1 infection. |

| Vaccine Studies | Investigates the synergistic effects of dC on DNA vaccine efficacy against tumors. |

Cellular Biology

In cellular biology research, 2'-deoxycytidine is crucial for studying cellular processes such as differentiation and apoptosis.

Key Findings:

- Cell Cycle Synchronization : It has been used to synchronize cells at specific phases of the cell cycle for various experimental setups .

- Differentiation Studies : Research indicates that dC influences the differentiation pathways of various cell types, including chondrocytes and stem cells .

Case Study 1: Efficacy of DAC in Cancer Treatment

A clinical trial involving patients with MDS demonstrated that treatment with DAC led to significant reductions in disease symptoms and improved overall survival rates compared to traditional therapies.

Case Study 2: Enhancing Immune Response via DNA Vaccination

In an animal model study, mice treated with DAC prior to vaccination showed a marked increase in T-cell activation and tumor regression compared to controls without DAC treatment.

Mécanisme D'action

The mechanism of action of 2’-Deoxycytidine (hydrochloride) involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA synthesis by terminating the elongation of the DNA strand. This action is mediated through its interaction with DNA polymerases and other enzymes involved in DNA replication .

Comparaison Avec Des Composés Similaires

Cytidine: The natural nucleoside with a hydroxyl group at the 2’ position.

2’-Deoxyuridine: An analog where the amino group is replaced by a carbonyl group.

Gemcitabine: A nucleoside analog with two fluorine atoms replacing the hydroxyl group at the 2’ position

Comparison: 2’-Deoxycytidine (hydrochloride) is unique due to its specific structure, which allows it to be incorporated into DNA without the hydroxyl group at the 2’ position. This structural difference makes it a valuable tool in research and therapeutic applications, particularly in studies involving DNA synthesis and repair .

Activité Biologique

2'-Deoxycytidine hydrochloride (dC) is a nucleoside that plays a crucial role in DNA synthesis and repair. It is a building block for DNA and has significant implications in various biological processes, particularly in the context of cancer treatment and antiviral therapies. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

2'-Deoxycytidine is composed of a deoxyribose sugar and a cytosine base. It is phosphorylated by deoxycytidine kinase (DCK) to form deoxycytidine monophosphate (dCMP), which is subsequently converted to deoxycytidine triphosphate (dCTP), an essential substrate for DNA polymerases during DNA replication and repair . The activity of DCK is critical as it determines the availability of dCTP for DNA synthesis, especially in rapidly dividing cells such as those found in tumors.

Pharmacological Actions

This compound exhibits several pharmacological actions:

- Antiviral Activity : It serves as a precursor for the synthesis of antiviral nucleoside analogs, enhancing their efficacy against viral infections .

- Anticancer Activity : dC is involved in the activation of chemotherapeutic agents like AraC (1-β-D-arabinofuranosylcytosine) and AZT (3'-azido-3'-deoxythymidine), both used in cancer treatment .

1. Cell Cycle Regulation

The expression of DCK is tightly regulated during the cell cycle, particularly during the S phase when DNA synthesis occurs. This regulation ensures that sufficient dCTP levels are available for DNA replication .

2. DNA Repair Mechanisms

Studies have shown that dC plays a role in the repair of DNA damage through its incorporation into DNA strands. The presence of dC can influence the cellular response to DNA damage, affecting cell cycle checkpoints and apoptosis pathways .

Case Studies

Case Study 1: Treatment with 5-Aza-2'-deoxycytidine (DAC)

DAC, a hypomethylating agent derived from 2'-deoxycytidine, has been studied extensively for its role in treating myelodysplastic syndromes and acute myeloid leukemia. Research indicates that DAC can reactivate silenced tumor suppressor genes through demethylation, leading to apoptosis in cancer cells .

Case Study 2: Enhancing HPV Vaccine Efficacy

A study demonstrated that combining DAC with HPV DNA vaccination significantly increased vaccine potency by upregulating immune responses. Mice treated with DAC showed enhanced luciferase expression from a DNA vaccine, indicating increased protein expression due to improved transcriptional activity .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCXZGFJFAPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-42-5 | |

| Record name | Cytidine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.